3-Bromo-N-cyclobutyl-4-fluorobenzamide
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Overview
Description
3-Bromo-N-cyclobutyl-4-fluorobenzamide is a chemical compound with the molecular formula C11H11BrFNO. It is characterized by the presence of a bromine atom at the third position, a cyclobutyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-4-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom at the fourth position.
Amidation: The attachment of the cyclobutyl group to the nitrogen atom of the benzamide.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Involving changes in the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
3-Bromo-N-cyclobutyl-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-cyclohexyl-4-fluorobenzamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
3-Bromo-N-butyl-4-fluorobenzamide: Contains a butyl group instead of a cyclobutyl group.
Uniqueness
3-Bromo-N-cyclobutyl-4-fluorobenzamide is unique due to its specific combination of bromine, fluorine, and cyclobutyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSKODFWBCZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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